molecular formula C20H25NO6 B11016715 N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine

N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine

Cat. No.: B11016715
M. Wt: 375.4 g/mol
InChI Key: TXSQKMQJUAWGSO-UHFFFAOYSA-N
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Description

N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities. This particular compound is characterized by the presence of a coumarin moiety linked to a glycine residue through an acetyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-hexyl-4-methylcoumarin and glycine.

    Acetylation: The coumarin derivative is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Coupling Reaction: The acetylated coumarin is then coupled with glycine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

    Purification: The final product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the coumarin moiety.

    Reduction: Reduced forms of the coumarin or acetyl groups.

    Substitution: Substituted derivatives with various functional groups replacing the acetyl group.

Scientific Research Applications

N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.

    Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its hexyl chain and glycine residue differentiate it from other coumarin derivatives, potentially leading to unique interactions with biological targets.

Properties

Molecular Formula

C20H25NO6

Molecular Weight

375.4 g/mol

IUPAC Name

2-[[2-(3-hexyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]acetic acid

InChI

InChI=1S/C20H25NO6/c1-3-4-5-6-7-16-13(2)15-9-8-14(10-17(15)27-20(16)25)26-12-18(22)21-11-19(23)24/h8-10H,3-7,11-12H2,1-2H3,(H,21,22)(H,23,24)

InChI Key

TXSQKMQJUAWGSO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)NCC(=O)O)OC1=O)C

Origin of Product

United States

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